molecular formula C20H25NO3 B5062850 N-[1-(2,5-dimethoxyphenyl)ethyl]-2-methyl-3-phenylpropanamide

N-[1-(2,5-dimethoxyphenyl)ethyl]-2-methyl-3-phenylpropanamide

Cat. No. B5062850
M. Wt: 327.4 g/mol
InChI Key: KEWZTUOWSJBQDK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule, likely belonging to the class of compounds known as amides . It contains multiple functional groups, including an amide group, a phenyl group, and methoxy groups .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. It would have a central phenyl ring, with various groups attached, including an amide group and methoxy groups .


Physical And Chemical Properties Analysis

Based on its structure, this compound would likely be a solid at room temperature . Its solubility would depend on the specific arrangement of its functional groups, but it might be expected to be soluble in organic solvents .

Mechanism of Action

The mechanism of action of this compound is not clear without more specific information. If it is biologically active, its effects would likely depend on its interactions with various biological targets .

properties

IUPAC Name

N-[1-(2,5-dimethoxyphenyl)ethyl]-2-methyl-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c1-14(12-16-8-6-5-7-9-16)20(22)21-15(2)18-13-17(23-3)10-11-19(18)24-4/h5-11,13-15H,12H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWZTUOWSJBQDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)C(=O)NC(C)C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198769
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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